molecular formula C24H25NO6S2 B12791921 Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate CAS No. 53976-17-3

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate

Cat. No.: B12791921
CAS No.: 53976-17-3
M. Wt: 487.6 g/mol
InChI Key: ATRNAUJMTRUTST-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate . This name reflects the compound’s core thiophene ring, which is substituted at three positions:

  • Position 2 : A sulfonamide group derived from N-(4-methylphenyl)sulfonyl and 2-ethoxy-2-oxoethyl moieties.
  • Position 3 : An ethyl ester group.
  • Position 4 : A phenyl substituent.

The molecular formula C₂₁H₂₇NO₆S₂ confirms the presence of 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, six oxygen atoms, and two sulfur atoms. The molecular weight of 453.6 g/mol aligns with the cumulative atomic masses of these constituents.

Property Value
IUPAC Name ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate
Molecular Formula C₂₁H₂₇NO₆S₂
Molecular Weight 453.6 g/mol
CAS Registry Number 53976-17-3

Substituent Group Topology: Sulfonamide, Thiophene, and Ester Functionalities

The compound’s structure is defined by three key functional groups:

  • Thiophene Core : A five-membered aromatic ring containing one sulfur atom. The thiophene scaffold provides a planar geometry conducive to π-π interactions.
  • Sulfonamide Group : At position 2, the sulfonamide moiety consists of a 4-methylphenylsulfonyl group linked to a 2-ethoxy-2-oxoethyl chain. This group introduces polarity and potential hydrogen-bonding capabilities.
  • Ester Functionalities : Two ethyl ester groups are present: one at position 3 of the thiophene ring and another on the 2-ethoxy-2-oxoethyl side chain. These esters enhance the compound’s lipophilicity.

The 4-phenyl substituent at position 4 adds steric bulk and aromatic character, which may influence binding interactions in biological systems. The spatial arrangement of these groups is captured in the SMILES notation:
CCOC(=O)CN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C.

Properties

CAS No.

53976-17-3

Molecular Formula

C24H25NO6S2

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H25NO6S2/c1-4-30-21(26)15-25(33(28,29)19-13-11-17(3)12-14-19)23-22(24(27)31-5-2)20(16-32-23)18-9-7-6-8-10-18/h6-14,16H,4-5,15H2,1-3H3

InChI Key

ATRNAUJMTRUTST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

Step Number Reaction Type Description Typical Reagents/Conditions
1 Sulfonamide Formation Reaction of 4-methylbenzenesulfonyl chloride with an amine intermediate to form sulfonamide. 4-methylbenzenesulfonyl chloride, amine, base (e.g., triethylamine), inert solvent (e.g., dichloromethane)
2 Alkylation/Acylation Introduction of the 2-ethoxy-2-oxoethyl group via alkylation or acylation of the sulfonamide nitrogen. Ethyl bromoacetate or ethyl chloroacetate, base, solvent (e.g., DMF)
3 Thiophene Ring Functionalization Attachment of the 4-phenyl substituent and carboxylate ester group on the thiophene ring. Cross-coupling reactions (e.g., Suzuki or Stille coupling), esterification reagents (e.g., ethanol, acid catalyst)
4 Purification Isolation and purification of the final compound by recrystallization or chromatography. Solvents such as ethyl acetate, hexane; chromatographic media

Detailed Reaction Conditions and Notes

  • Sulfonamide Formation: The reaction is typically performed under anhydrous conditions to prevent hydrolysis of sulfonyl chloride. The base neutralizes the HCl formed and drives the reaction forward. Temperature control (0–25°C) is critical to avoid side reactions.

  • Alkylation/Acylation: The sulfonamide nitrogen is nucleophilic and reacts with alkyl halides like ethyl bromoacetate to introduce the ethoxycarbonylmethyl group. Polar aprotic solvents such as DMF or DMSO enhance nucleophilicity. Reaction times vary from several hours to overnight at room temperature or slightly elevated temperatures (40–60°C).

  • Thiophene Functionalization: The 4-phenyl substituent is introduced via palladium-catalyzed cross-coupling reactions using appropriate boronic acids or stannanes. Esterification of the thiophene-3-carboxylic acid is achieved by refluxing with ethanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

  • Purification: Final purification is essential to remove unreacted starting materials and by-products. Recrystallization from suitable solvents or column chromatography using silica gel is standard. The compound is stored in a dry, dark, and ventilated place to maintain stability.

Research Findings and Optimization

  • Yield Optimization: Use of continuous flow reactors and automated synthesis equipment has been reported to improve yields and reproducibility in industrial settings.

  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product formation.

  • Purity and Characterization: The final product typically exhibits purity above 90%, with melting points and spectral data consistent with the expected structure. Analytical methods include mass spectrometry (MS), infrared spectroscopy (IR), and elemental analysis.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Notes
Solvent for sulfonamide formation Dichloromethane or similar inert solvent Anhydrous conditions required
Base Triethylamine or equivalent Neutralizes HCl byproduct
Alkylation solvent DMF or DMSO Polar aprotic solvent enhances nucleophilicity
Temperature (alkylation) 25–60°C Controlled to avoid side reactions
Cross-coupling catalyst Pd(PPh3)4 or similar palladium catalyst For phenyl group introduction
Esterification catalyst Sulfuric acid or p-toluenesulfonic acid Acid-catalyzed esterification
Purification method Recrystallization or silica gel chromatography Ensures >90% purity
Storage Dry, dark, ventilated place Maintains compound stability

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its sulfonyl group is particularly useful for investigating sulfonation reactions in biological systems.

Medicine

In medicine, Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and their implications:

Compound Name & CAS Thiophene Substituents Molecular Formula XLogP3 Hydrogen Bond Acceptors Key Features
Target Compound (hypothetical) 4-phenyl, 3-ethyl ester, 2-sulfonamide-ester C₂₃H₂₄N₂O₆S₂ ~4.5* 8 High lipophilicity; phenyl enhances aromatic interactions .
Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4,5-dimethylthiophene-3-carboxylate (53976-16-2) 4,5-dimethyl, 3-ethyl ester, 2-sulfonamide-ester C₂₀H₂₅NO₆S₂ 4.3 8 Methyl groups reduce steric hindrance; lower molecular weight .
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate (671198-85-9) 4-(4-chlorophenyl), 2-quinolinyl sulfanyl C₂₆H₂₂ClN₃O₄S₂ ~5.1* 6 Chlorine increases electronegativity; quinolinyl enhances π-stacking .
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (4873-59-0) 4-phenyl, 2-(2-chlorobenzamido) C₂₀H₁₆ClNO₃S ~3.8* 5 Chlorobenzamido group may improve binding affinity in drug design .

*Note: XLogP3 values marked with * are estimated based on structural analogs.

Key Observations:

Lipophilicity : The target compound’s phenyl group at the 4-position likely increases lipophilicity (XLogP3 ~4.5) compared to the dimethyl analog (XLogP3 4.3) . Chlorinated derivatives (e.g., 4873-59-0) exhibit lower XLogP3 due to polar Cl atoms .

Hydrogen Bonding : All analogs share high hydrogen bond acceptor counts (5–8), suggesting moderate solubility in polar solvents.

Biological Relevance : Sulfonamide and ester groups are common in bioactive molecules. For example, sulfonyl-containing compounds in are used as herbicides, while thiophene derivatives in are explored for pharmaceutical applications .

Biological Activity

Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

Molecular Characteristics:

  • IUPAC Name: Ethyl 2-[(2-ethoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]-4-phenylthiophene-3-carboxylate
  • CAS Number: 53976-18-4
  • Molecular Formula: C21H27NO6S2
  • Molecular Weight: 453.6 g/mol

The compound features a thiophene ring, an ethoxy group, and a sulfonamide moiety, contributing to its diverse biological interactions.

PropertyValue
Molecular FormulaC21H27NO6S2
Molecular Weight453.6 g/mol
CAS Number53976-18-4

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition: The sulfonamide group may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding: The compound may bind to receptors involved in signal transduction, influencing cellular responses.
  • Modulation of Gene Expression: Through its interactions, it may alter the expression of genes involved in inflammation or cancer progression.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that structural modifications can enhance potency against multidrug-resistant (MDR) cancer cells through mechanisms involving apoptosis and modulation of calcium homeostasis within cells .

Case Study:
In a comparative analysis, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in resistant strains .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays measuring cytokine production and immune cell activation. The presence of the ethoxy and sulfonamide groups is believed to contribute to its anti-inflammatory effects by modulating inflammatory pathways.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that specific functional groups significantly influence biological activity. For instance:

  • Hydrophobic vs. Hydrophilic Substituents: The presence of hydrophilic groups at critical positions enhances cytotoxicity against cancer cells.
  • Size and Position of Substituents: Smaller substituents at certain positions on the phenyl ring lead to increased potency .

Q & A

Q. What are the recommended synthetic strategies for Ethyl 2-((2-ethoxy-2-oxoethyl)((4-methylphenyl)sulfonyl)amino)-4-phenyl-3-thiophenecarboxylate?

Methodological Answer: The synthesis typically involves multi-step organic reactions, such as:

  • Condensation : Reacting acetylacetone derivatives with aromatic amines under acidic or alkaline conditions to form intermediates.
  • Cyclization : Using catalysts like NaOH in ethanol to promote thiophene ring formation.
  • Sulfonylation : Introducing the 4-methylphenylsulfonyl group via nucleophilic substitution or coupling reactions.
  • Esterification : Finalizing the ethyl ester moiety using ethyl chloroformate or similar reagents.
    Key Considerations : Optimize reaction time, temperature, and solvent polarity to improve yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the pure product. Reference analogous syntheses of thiophene carboxylates via Michael addition and cyclization .

Q. How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., envelope or half-chair conformations in cyclohexene derivatives) .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify substituents (e.g., sulfonamide protons at δ 2.4–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.
  • FT-IR : Detect functional groups (e.g., C=O stretch at ~1700 cm1^{-1}, sulfonyl S=O at ~1350 cm1^{-1}) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Toxicity Mitigation : Acute toxicity studies suggest respiratory irritation; use NIOSH-approved respirators if dust is generated .
  • Spill Management : Absorb with inert material (e.g., vermiculite), avoid water to prevent runoff, and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Test anti-inflammatory activity via NF-κB pathway inhibition (e.g., TNF-α/IL-6 ELISA in macrophage cells) .
  • Antioxidant Screening : Use DPPH radical scavenging or FRAP assays to quantify activity .
  • Cytotoxicity : Perform MTT assays on normal cell lines (e.g., HEK293) to establish safety margins.

Q. What computational methods are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2 or NF-κB) using AutoDock Vina.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with bioactivity data .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How does stereochemistry influence reactivity in derivatives of this compound?

Methodological Answer:

  • Conformational Analysis : X-ray data shows cyclohexene rings adopt envelope or half-chair conformations, affecting steric interactions .
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test activity differences.
  • Dynamic NMR : Study ring-flipping kinetics to correlate conformation with reactivity .

Q. What contradictory findings exist in synthesis methodologies, and how are they resolved?

Methodological Answer:

  • Contradiction : Yields vary with base catalysts (e.g., NaOH vs. KOH).
  • Resolution : Screen bases (e.g., triethylamine, DBU) and monitor reaction progress via TLC. Higher-polarity solvents (DMF) may improve sulfonylation efficiency .
  • Case Study : Cyclohexenone derivatives synthesized via Michael addition show divergent diastereoselectivity under protic vs. aprotic conditions .

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